![molecular formula C11H10N2S2 B12614187 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole CAS No. 917986-02-8](/img/structure/B12614187.png)
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is a heterocyclic compound that features a unique structure combining an indole moiety with a thiazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with halogens such as bromine and iodine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazine ring.
Substitution: Halogenation reactions can introduce halogen atoms into the indole or thiazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like bromine or iodine in solvents such as dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Halogenated indole or thiazine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfur atom in the methylsulfanyl group can form interactions with metal ions or other nucleophilic sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-4,9-dihydro-[1,3]thiazino[6,5-b]indole: Similar structure but different ring fusion.
1,2,4-Triazino[5,6-b]indole derivatives: Similar indole moiety but different heterocyclic ring.
Uniqueness
2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole is unique due to its specific ring fusion and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
917986-02-8 |
|---|---|
Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-methylsulfanyl-4,5-dihydro-[1,3]thiazino[5,6-b]indole |
InChI |
InChI=1S/C11H10N2S2/c1-14-11-12-6-9-10(15-11)7-4-2-3-5-8(7)13-9/h2-5,13H,6H2,1H3 |
InChI Key |
CICSBESDVVILDL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCC2=C(S1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


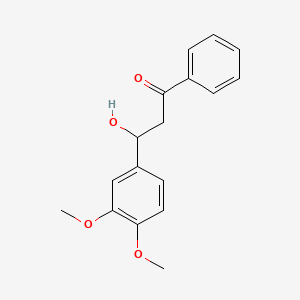
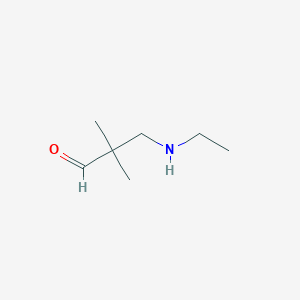
![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)
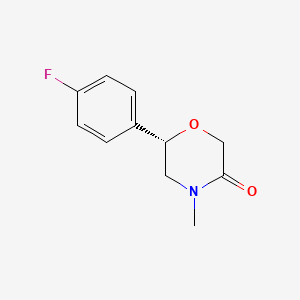
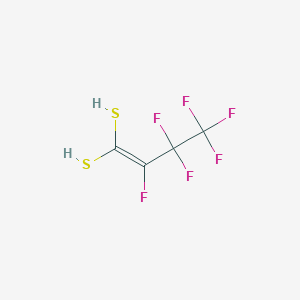


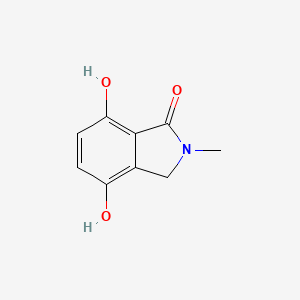
![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)
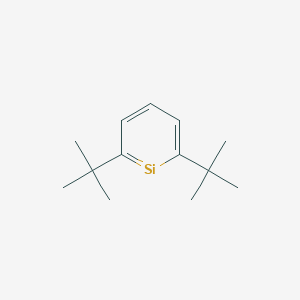
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
